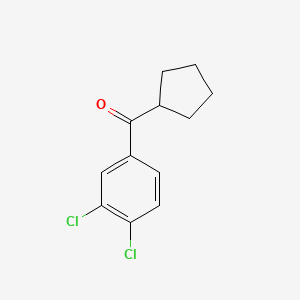

Cyclopentyl 3,4-dichlorophenyl ketone

Description

Significance of Aryl Cycloalkyl Ketones in Synthetic Organic Chemistry

Aryl cycloalkyl ketones, a subset of aryl alkyl ketones, are a class of organic compounds featuring a carbonyl group linked to both an aromatic (aryl) ring and a cyclic alkyl (cycloalkyl) group. These compounds serve as crucial intermediates and versatile building blocks in the field of synthetic organic chemistry. nih.gov Their structural motif is a common feature in a wide array of biologically active molecules, including pharmaceuticals and natural products, making their synthesis and transformation a subject of considerable academic and industrial interest. nih.gov

The utility of aryl cycloalkyl ketones stems from the reactivity of the ketone's carbonyl group, which can be readily transformed into other functional groups, and the ability to modify both the aromatic ring and the cycloalkyl moiety. This allows chemists to construct more complex molecular architectures. The synthesis of these ketones is well-established, with several reliable methods available to researchers.

One of the most fundamental and widely used methods is the Friedel-Crafts acylation . wikipedia.orglibretexts.org This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com A key advantage of the acylation reaction over the related alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents multiple additions to the ring. wikipedia.org Furthermore, the acylium ion intermediate is stable and does not undergo the carbocation rearrangements that can complicate Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com

Alternative synthetic routes include Grignard reactions , where an organomagnesium compound (Grignard reagent) attacks a nitrile or an acyl chloride, and modern palladium-catalyzed cross-coupling reactions , which can couple aryl boronic acids with acyl chlorides. organic-chemistry.orgwikipedia.org

| Synthetic Method | Reactants | Catalyst/Conditions | Description | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring + Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | An electrophilic aromatic substitution that introduces an acyl group onto the aromatic ring. It is a reliable method for forming a C-C bond between an aromatic ring and a carbonyl carbon. | wikipedia.orglibretexts.org |

| Grignard Reaction | Aryl Grignard Reagent + Cycloalkylcarbonyl Chloride OR Cycloalkyl Grignard Reagent + Aryl Nitrile | Ethereal Solvent (e.g., THF) | A versatile method involving the nucleophilic attack of an organomagnesium halide on an electrophilic carbon, followed by hydrolysis to yield the ketone. | wikipedia.org |

| Palladium-Catalyzed Coupling | Aryl Boronic Acid + Acyl Chloride | Palladium Catalyst (e.g., Pd(OAc)₂) | A modern cross-coupling reaction (a variation of the Suzuki coupling) that forms aryl ketones under relatively mild conditions and with high functional group tolerance. | organic-chemistry.orgchemistryviews.org |

Overview of Research Trajectories for Cyclopentyl 3,4-Dichlorophenyl Ketone and Related Architectures

The research trajectory for this compound is primarily as a synthetic intermediate for creating more complex target molecules. Its value lies in the combination of its three key structural features: the 3,4-dichlorophenyl group, the versatile ketone functional group, and the cyclopentyl moiety.

A plausible and efficient synthesis for this compound would be the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with cyclopentanecarbonyl chloride. Research on the benzoylation of isomeric dichlorobenzenes has shown that the reaction with ortho-dichlorobenzene (1,2-dichlorobenzene) predominantly yields the 3,4-disubstituted benzophenone (B1666685) product. rsc.org This regioselectivity provides a direct pathway to the desired 3,4-dichlorophenyl core structure.

The academic interest in this and related architectures can be broken down by component:

The 3,4-Dichlorophenyl Moiety: This structural unit is present in various compounds explored in medicinal chemistry and materials science. For instance, derivatives like (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone have been investigated as triple reuptake inhibitors. google.com Additionally, 3,4-dichlorophenyl isocyanate is a known chemical intermediate used in organic synthesis. nih.govwikipedia.org The presence of this group in the target ketone makes it a valuable precursor for compounds with potential biological activity.

The Ketone Functional Group: The carbonyl group is a cornerstone of organic synthesis. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or be completely removed (deoxygenated) to form an alkane. It also serves as a key reactant in condensation reactions. For example, aldehydes and ketones react with 2,4-dinitrophenylhydrazine (B122626) to form a stable, crystalline 2,4-dinitrophenylhydrazone precipitate, a classic reaction used for the characterization and identification of carbonyl compounds. libretexts.orgchemguide.co.uk This reactivity allows for extensive derivatization of the this compound molecule.

These points strongly suggest that the primary research trajectory for this compound is its use as a scaffold to be further elaborated into more complex, potentially pharmaceutically active molecules.

| Compound Name | CAS Number | Molecular Formula | Noted Research Context/Application | Reference |

|---|---|---|---|---|

| 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | C₁₂H₁₃ClO | Precursor in chemical synthesis. | nih.gov |

| 3-Chlorophenyl cyclopentyl ketone | 1855-40-9 | C₁₂H₁₃ClO | Intermediate in organic synthesis. | chemsrc.com |

| 2',3'-Dichloroacetophenone | - | C₈H₆Cl₂O | Intermediate in the synthesis of 1-(2,3-Dichlorophenyl)ethanamine (LY-78335). | wikipedia.org |

| Cyclopropyl (B3062369) 3,4-dichlorophenyl ketone | 136906-33-7 | C₁₀H₈Cl₂O | Listed as a synthetic chemical. | guidechem.com |

| Cyclohexyl 3,4-dichlorophenyl ketone | 854892-34-5 | C₁₃H₁₄Cl₂O | Listed as a synthetic chemical. | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEMEOICNHKBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640563 | |

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-87-2 | |

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopentyl 3,4 Dichlorophenyl Ketone and Analogues

Classic Carbonyl Synthesis Routes and Their Adaptation

Traditional methods for forming the carbon-carbon bond between the cyclopentyl moiety and the 3,4-dichlorophenyl ring remain fundamental in organic synthesis. These routes, primarily Friedel-Crafts acylation and Grignard reagent-mediated reactions, have been extensively studied and adapted for the synthesis of this specific ketone and its analogues.

Friedel-Crafts Acylation Strategies with Dichlorobenzene Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. rsc.orgchemrxiv.org For the synthesis of Cyclopentyl 3,4-dichlorophenyl ketone, this strategy involves the reaction of 1,2-dichlorobenzene (B45396) with cyclopentanecarbonyl chloride.

The mechanism commences with the formation of a highly electrophilic acylium ion from the reaction between cyclopentanecarbonyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgmdpi.com This acylium ion is resonance-stabilized. mdpi.com Subsequently, the electron-rich aromatic ring of 1,2-dichlorobenzene attacks the acylium ion, leading to a carbocation intermediate, which then loses a proton to restore aromaticity and yield the final ketone product. nih.gov

However, the Friedel-Crafts acylation of dichlorobenzene presents specific challenges. The two chlorine atoms on the benzene (B151609) ring are deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution. nih.gov This deactivation often necessitates harsher reaction conditions, such as higher temperatures or the use of more potent catalytic systems. Furthermore, the directing effects of the two chlorine atoms can lead to a mixture of isomers, complicating the purification process. Despite these limitations, its directness keeps the Friedel-Crafts acylation a relevant, albeit sometimes low-yielding, method for synthesizing dichlorophenyl ketones. liv.ac.uk

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Aromatic Substrate | 1,2-Dichlorobenzene | The starting material providing the dichlorophenyl moiety. Its deactivated nature is a key challenge. nih.gov |

| Acylating Agent | Cyclopentanecarbonyl chloride | Provides the cyclopentyl ketone structure. |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Essential for generating the reactive acylium ion electrophile. rsc.org Stoichiometric amounts are often required. vensel.org |

| Limitations | Ring deactivation, potential for polysubstitution, and isomeric mixtures. rsc.orgnih.gov | These factors can lead to lower yields and complex purification steps. |

Grignard Reagent-Mediated Approaches to Cyclopentyl Aryl Ketones

Grignard reactions offer a powerful and versatile alternative for the synthesis of ketones, including this compound. nih.govnih.gov This methodology typically involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile or an acyl chloride derivative. rsc.orgorganic-chemistry.org

One common pathway is the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with 3,4-dichlorobenzonitrile. acs.org The nucleophilic cyclopentyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt after the initial addition. organic-chemistry.org This intermediate is then hydrolyzed with aqueous acid to yield the desired ketone. rsc.orgacs.org This method is particularly effective as the Grignard reagent adds only once to the nitrile, preventing the formation of tertiary alcohols which can be a side reaction with esters or acyl chlorides. rsc.org

A patent for the synthesis of the analogue o-chlorophenyl-cyclopentyl-ketone describes reacting o-chlorobenzonitrile with cyclopentylmagnesium chloride. acs.org The process involves forming the Grignard reagent in diethyl ether, then replacing the solvent with an aromatic hydrocarbon like toluene (B28343) before adding the nitrile and refluxing the mixture. acs.org The resulting imine complex is then hydrolyzed to give the ketone in high yield (nearly 90%). acs.org

Alternatively, one could employ a Grignard reagent derived from 1-bromo-3,4-dichlorobenzene, namely 3,4-dichlorophenylmagnesium bromide, which is commercially available. researchgate.net This reagent would then be reacted with cyclopentanecarbonyl chloride. However, careful control of reaction conditions, such as low temperatures, is crucial to prevent the Grignard reagent from adding twice to the ketone product to form a tertiary alcohol. acs.org

| Approach | Reactants | Intermediate | Key Advantages |

|---|---|---|---|

| Route A | Cyclopentylmagnesium halide + 3,4-Dichlorobenzonitrile | Imine salt organic-chemistry.org | Avoids over-addition to form tertiary alcohols; generally high yielding. rsc.orgacs.org |

| Route B | 3,4-Dichlorophenylmagnesium bromide + Cyclopentanecarbonyl chloride | Ketone (directly) | Direct formation, but requires careful temperature control to prevent side reactions. acs.org |

Contemporary Catalytic Approaches in Ketone Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical routes. These are increasingly applied to the synthesis of aryl ketones.

Transition Metal-Catalyzed Coupling Reactions for Dichlorophenyl Ketone Formation

Transition metals, particularly palladium and rhodium, are at the forefront of modern cross-coupling reactions for ketone synthesis. rsc.orgliv.ac.uk These methods provide powerful alternatives to traditional electrophilic substitution.

Palladium-catalyzed reactions are particularly prominent. One such method is the carbonylative coupling, where an aryl halide (like 1,2-dichlorobenzene or a derivative) is reacted with an organometallic reagent and carbon monoxide (CO). researchgate.net For instance, the palladium-catalyzed oxidative carbonylation of an appropriate arylboronic acid with atmospheric pressure CO can produce symmetrical diaryl ketones. liv.ac.uk Adapting this for an unsymmetrical ketone would involve a three-component reaction of an aryl halide, CO, and an organometallic cyclopentyl reagent. Another advanced palladium-catalyzed method involves the C-H bond activation of aldehydes, allowing for the synthesis of diaryl ketones from aldehydes and aryl halides, a reaction in which picolinamide (B142947) ligands have proven crucial. acs.orgacs.org

The Fukuyama coupling offers another route, involving the reaction of an aryl thioester with an organozinc reagent, catalyzed by palladium. rsc.org This method is known for its mild conditions and tolerance of a wide range of functional groups. Rhodium-based catalysts have also been employed for the synthesis of α-aryl ketones through processes like the C-H functionalization of aromatic rings. elsevierpure.comacs.org These catalytic cycles typically involve steps like oxidative addition, transmetalation, and reductive elimination to form the final ketone product. liv.ac.uk

Ligand-Promoted and Stereoselective Syntheses of Cyclopentyl Ketones

In transition metal catalysis, the choice of ligand is critical as it directly influences the reactivity, stability, and selectivity of the metal catalyst. For ketone synthesis, specialized ligands have been developed to promote challenging transformations. For instance, pyridine-oxazoline ligands have been used in palladium-catalyzed homologation of aryl ketones, where an aryl ketone is converted into a long-chain ketone via C-C bond cleavage and subsequent coupling. nih.gov

While this compound itself is achiral, the synthesis of chiral cyclopentyl ketones is an area of significant research, showcasing the power of ligand-promoted stereoselectivity. Chiral bisoxazoline ligands, for example, are used with copper complexes to catalyze asymmetric Nazarov cyclizations to produce chiral cyclopentenones. acs.org Similarly, rhodium catalysts paired with chiral sulfinamide/alkene ligands can achieve high enantioselectivity in the synthesis of functionalized cyclopentenones. acs.org These examples highlight the principle that by carefully selecting and designing ligands, chemists can precisely control the outcome of catalytic reactions, a concept that is also applied to enhance the efficiency and selectivity of syntheses for achiral targets like the title compound.

Exploration of Novel Reaction Pathways

The search for more efficient and environmentally benign synthetic methods continues to drive innovation. Recent years have seen the emergence of novel reaction pathways for ketone synthesis that move beyond traditional two-electron chemistry.

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has opened new avenues for C-C bond formation. researchgate.net This strategy has been applied to the synthesis of ketones from carboxylic acids by merging photoredox and N-heterocyclic carbene (NHC) catalysis. chemrxiv.org In this process, an acyl azolium intermediate undergoes single-electron reduction to form a radical that can couple with another radical partner to form the ketone. chemrxiv.org This approach is noted for its mild conditions and broad substrate scope. Other photoredox methods have been developed for the C-H functionalization of arenes, which can be adapted for acylation. nih.govnih.gov

A recently reported and highly novel synthetic route for the analogue 2-chlorophenyl cyclopentyl ketone was discovered during the analysis of materials from an illicit ketamine lab. nih.gov This new process involves the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. nih.gov This discovery underscores that unconventional starting materials and reaction pathways are continuously being identified, providing new, and sometimes unexpected, solutions to synthetic challenges.

Annulation and Cyclization Reactions Utilizing Ketone Precursors

The formation of the cyclopentyl ring in aryl cyclopentyl ketones can be effectively achieved through annulation and cyclization reactions where a ketone or its derivative serves as a key precursor. These methods often involve the intramolecular formation of carbon-carbon bonds to construct the five-membered ring.

One of the most prominent strategies for the synthesis of cyclopentenones, which can be subsequently reduced to cyclopentanones, is the Nazarov cyclization . This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgresearchgate.net The classical approach requires a stoichiometric amount of a Lewis acid or protic acid to promote the cyclization of the divinyl ketone precursor. wikipedia.org The mechanism proceeds through the generation of a pentadienyl cation, which undergoes a conrotatory electrocyclization to form an oxyallyl cation. Subsequent elimination and tautomerization yield the cyclopentenone product. wikipedia.org While powerful, the classical Nazarov cyclization can suffer from a lack of regioselectivity when the vinyl groups are similarly substituted. researchgate.net

For the synthesis of a 3,4-dichlorophenyl-substituted cyclopentenone, a potential divinyl ketone precursor would feature the 3,4-dichlorophenyl group on one of the vinyl moieties. The regioselectivity of the subsequent cyclization would be a critical factor to control.

| Aspect | Description |

|---|---|

| Reaction Type | Acid-catalyzed 4π-electrocyclic ring closure |

| Precursor | Divinyl ketone |

| Product | Cyclopentenone |

| Key Intermediate | Pentadienyl cation and oxyallyl cation |

| Challenges | Regioselectivity with similarly substituted vinyl groups |

Another powerful method for constructing cyclopentenone rings is the Pauson-Khand reaction . This is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgnih.gov The intramolecular version of this reaction is particularly useful for the synthesis of bicyclic systems. wikipedia.org The reaction generally proceeds with good yields and high stereoselectivity. nih.govorganicreactions.org The synthesis of a cyclopentenone bearing a 3,4-dichlorophenyl group via this method would involve an enyne precursor where the dichlorophenyl group could be attached to either the alkene or the alkyne moiety.

Research has shown that the Pauson-Khand reaction is tolerant of a wide array of functional groups, including ethers, alcohols, and esters, making it a versatile tool in complex molecule synthesis. sci-hub.se

| Aspect | Description |

|---|---|

| Reaction Type | [2+2+1] Cycloaddition |

| Reactants | Alkene, Alkyne, Carbon Monoxide |

| Catalyst | Typically a cobalt carbonyl complex |

| Product | Cyclopentenone |

| Key Features | High stereoselectivity, good yields, functional group tolerance |

Emerging Synthetic Routes to Halogenated Cyclopentyl Ketone Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the construction of halogenated cyclopentyl ketone scaffolds, offering alternatives to classical approaches. These emerging routes often utilize modern catalytic systems and reaction conditions, such as photocatalysis, electrochemistry, and flow chemistry, to improve efficiency, selectivity, and sustainability.

Photocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups under mild conditions. beilstein-journals.org While specific applications to the synthesis of this compound are not yet widely reported, the principles of photocatalysis could be applied. For instance, a photocatalytic radical cyclization of a suitably substituted unsaturated ketone could be envisioned. The generation of a radical species via photoredox catalysis could initiate an intramolecular cyclization to form the cyclopentyl ring. Furthermore, photocatalytic methods have been developed for the synthesis of α-haloketones, which could be relevant for the late-stage halogenation of a cyclopentyl ketone precursor. google.com

Electro-organic synthesis offers another green and efficient alternative for the construction of complex molecules. thieme-connect.de Electrochemical methods can be used to generate reactive intermediates under mild conditions, avoiding the use of harsh reagents. rsc.org For example, the electrochemical reduction of a diketone could potentially lead to a pinacol-type coupling followed by rearrangement to form a cyclopentyl ring. Additionally, electrochemical methods have been developed for the α-arylation of ketones, which could be a viable strategy for attaching the 3,4-dichlorophenyl group to a pre-existing cyclopentanone ring. rsc.org

Flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. thieme-connect.deacs.orguni-muenchen.de The synthesis of aryl ketones, including those with halogenated substituents, has been successfully demonstrated using flow chemistry. thieme-connect.de A continuous-flow process could be designed for the synthesis of this compound, for example, through a Grignard reaction between a cyclopentyl magnesium halide and 3,4-dichlorobenzonitrile. google.comgoogle.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and reduced side product formation compared to batch processes. acs.org

| Methodology | Potential Application in Synthesizing Halogenated Cyclopentyl Ketones | Key Advantages |

|---|---|---|

| Photocatalysis | Radical cyclization of unsaturated ketone precursors; Late-stage halogenation | Mild reaction conditions, high selectivity, use of light as a renewable energy source |

| Electro-organic Synthesis | Reductive cyclization of diketones; α-arylation of cyclopentanone | Avoids harsh reagents, high efficiency, green and sustainable |

| Flow Chemistry | Continuous Grignard reactions; Improved control over reaction parameters | Enhanced safety, scalability, improved yields and purity |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Cyclopentyl 3,4 Dichlorophenyl Ketone

Mechanistic Studies of Carbonyl Group Transformations

The reactivity of Cyclopentyl 3,4-dichlorophenyl ketone is largely dominated by the electrophilic nature of the carbonyl carbon. This polarity allows for a variety of transformations, primarily involving nucleophilic additions and redox reactions.

Nucleophilic Addition Pathways of the Ketone Moiety

The most fundamental reaction of the ketone functional group is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbon atom of the C=O double bond. The mechanism proceeds via the formation of a tetrahedral intermediate, which subsequently protonates to yield the final alcohol product. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.com

The rate and reversibility of the addition depend on the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and hydride reagents, result in an irreversible addition. masterorganicchemistry.com Weaker nucleophiles, like cyanide (CN⁻) or water, engage in reversible additions. masterorganicchemistry.com The reactivity of the ketone is influenced by both steric and electronic factors. The bulky cyclopentyl group provides a degree of steric hindrance, while the electron-withdrawing 3,4-dichlorophenyl group enhances the electrophilicity of the carbonyl carbon through an inductive effect.

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Carbanion | Cyclopentylmagnesium Chloride | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Hydrate (Gem-diol) |

| Alcohol | Methanol (CH₃OH) | Hemiketal |

Reduction Reactions of this compound

The reduction of the carbonyl group in this compound to a secondary alcohol, (3,4-dichlorophenyl)(cyclopentyl)methanol, is a common and important transformation. This is typically achieved using complex metal hydride reagents.

The most common laboratory reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent, typically used in protic solvents like ethanol (B145695) or methanol. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a subsequent aqueous workup. Other specialized reducing agents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, can achieve enantioselective reduction to a specific chiral alcohol. nrochemistry.com Triethylsilyl hydride can also be employed for the reduction of ketones. nrochemistry.com

| Reducing Agent | Solvent | Reactivity | Typical Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | (3,4-dichlorophenyl)(cyclopentyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | High | (3,4-dichlorophenyl)(cyclopentyl)methanol |

| Triethylsilane (Et₃SiH) | Trifluoroacetic Acid (TFA) | Moderate | (3,4-dichlorophenyl)(cyclopentyl)methanol |

Oxidation Processes and Product Formation

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under specific conditions. A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion is determined by the relative migratory aptitude of the attached groups. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. This would likely lead to the formation of cyclopentyl 3,4-dichlorobenzoate.

Under more forceful oxidizing conditions, such as with strong oxidizing agents at high temperatures, the C-C bonds adjacent to the carbonyl group can be cleaved. For instance, oxidation of the cyclopentyl portion could potentially lead to ring-opening to form a dicarboxylic acid derivative. bibliotekanauki.pl

Reactions Involving the Alpha-Carbon and Aromatic Ring

Beyond the carbonyl group, the alpha-carbon on the cyclopentyl ring and the dichlorinated benzene (B151609) ring are also sites of reactivity.

Investigations into Alpha-Hydrogen Acidity and Enolate Chemistry

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are weakly acidic. libretexts.orgopenstax.org The presence of the electron-withdrawing carbonyl group significantly increases the acidity of these α-hydrogens compared to those in a simple alkane. libretexts.orgopenstax.org For a typical ketone, the pKa value of an α-hydrogen is in the range of 19-21. libretexts.org

Deprotonation of an α-hydrogen by a strong base yields a resonance-stabilized conjugate base known as an enolate. libretexts.orguomustansiriyah.edu.iq The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen atom, with the major resonance contributor placing the charge on the more electronegative oxygen. libretexts.orguomustansiriyah.edu.iq

To achieve complete conversion to the enolate, a very strong, non-nucleophilic base is required, with lithium diisopropylamide (LDA) being a common choice. libretexts.orgopenstax.org Weaker bases, such as sodium ethoxide, will only form the enolate in low equilibrium concentrations. libretexts.org Once formed, the enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions, such as aldol (B89426) condensations and alkylations. uomustansiriyah.edu.iq

| C-H Bond Type | Approximate pKa | Relative Acidity |

| Alkane (e.g., Ethane) | ~50-60 | Very Weak |

| α-Hydrogen of Ketone | ~19-21 | Weakly Acidic |

| Alcohol (e.g., Ethanol) | ~16 | More Acidic |

| Water | 15.7 | Reference |

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Moiety

The dichlorophenyl ring of the molecule can undergo both electrophilic and nucleophilic aromatic substitution, although the substituents present create a complex reactivity profile.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is significantly deactivated towards EAS due to the electron-withdrawing effects of the two chlorine atoms and the cyclopentylcarbonyl group. The carbonyl group is a strong deactivator and a meta-director. The chlorine atoms are also deactivators (due to induction) but are ortho, para-directors (due to resonance). The positions available for substitution are C-2, C-5, and C-6. The combined deactivating effects make EAS reactions, such as nitration or Friedel-Crafts alkylation, very difficult to achieve, likely requiring harsh conditions and yielding a mixture of products.

Nucleophilic Aromatic Substitution (NAS): For NAS to occur, an aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the chlorine atoms). nih.gov The cyclopentylcarbonyl group is electron-withdrawing but is not situated in an ideal ortho or para position relative to either chlorine atom. While the cumulative electron-withdrawing character of the substituents does increase the ring's susceptibility to nucleophilic attack compared to benzene, the conditions required to displace one of the chlorine atoms with a strong nucleophile (e.g., an alkoxide or an amine) would likely need to be very harsh (high temperatures and pressures).

Photochemical Transformations of Cyclopentyl Ketones

Upon absorption of UV light, the carbonyl group of this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can either relax back to the ground state through non-radiative decay or fluorescence, or it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). The presence of the chlorine atoms on the phenyl ring is expected to enhance the rate of ISC due to the heavy-atom effect, thereby increasing the population of the triplet state. It is from this T₁ state that many of the characteristic photochemical reactions of ketones occur.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene, leading to the formation of an oxetane. rsc.org For this compound, this reaction would typically proceed from the n,π* triplet state of the carbonyl group. cambridgescholars.com The general mechanism involves the formation of a 1,4-biradical intermediate. The regioselectivity and stereoselectivity of the reaction are governed by the stability of this biradical intermediate.

The reaction is initiated by the addition of the excited carbonyl oxygen to the alkene. The stability of the resulting biradical is a key factor in determining the reaction's regiochemical outcome. In the case of an unsymmetrical alkene, two different biradicals can be formed. The more stable biradical, which typically has the radical center on the more substituted carbon of the alkene, will be formed preferentially, leading to the major product.

The 3,4-dichlorophenyl group is expected to influence the Paternò-Büchi reaction in several ways. The electron-withdrawing nature of the chlorine atoms can affect the energy of the n,π* triplet state and the electrophilicity of the carbonyl oxygen in the excited state. This, in turn, can influence the rate of the initial addition to the alkene.

| Reactant | Alkene | Intermediate | Product | Anticipated Influence of 3,4-Dichlorophenyl Group |

| This compound | Ethylene | 1,4-biradical | Substituted oxetane | Enhanced intersystem crossing, potential for altered regioselectivity due to electronic effects. |

| This compound | Propylene | Two possible 1,4-biradicals | Mixture of regioisomeric oxetanes | The more stable secondary radical intermediate is expected to be favored, leading to a specific regioisomer. |

It is important to note that competing reactions can occur. For instance, if the alkene has allylic hydrogens, hydrogen abstraction by the excited ketone can compete with the Paternò-Büchi reaction.

In the absence of an external alkene, or if intramolecular hydrogen abstraction is sterically favorable, this compound can undergo intramolecular photoreactions. A common intramolecular reaction for ketones is the Norrish Type II reaction, which involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. youtube.com For this compound, this would require a hydrogen atom on the cyclopentyl ring to be in a sterically accessible position for a six-membered transition state.

Upon formation, this 1,4-biradical can undergo two primary decay pathways:

Cleavage (fragmentation): The biradical can cleave to form an enol and an alkene.

Cyclization: The biradical can cyclize to form a cyclobutanol (B46151) derivative.

The ratio of these two products is dependent on the conformation and lifetime of the biradical intermediate.

Furthermore, the presence of the 3,4-dichlorophenyl group introduces the possibility of other intramolecular reactions. For instance, photochemical C-Cl bond homolysis is a known process for chloroaromatic compounds. Excitation of the aromatic ring could lead to the cleavage of a C-Cl bond, generating an aryl radical. This radical could then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or intramolecular cyclization if sterically feasible.

The study of biradical intermediates is often carried out using transient absorption spectroscopy. ucla.edu These experiments can provide information on the lifetime and decay kinetics of these reactive species. For the biradicals derived from this compound, it would be expected that the dichlorophenyl group would influence the electronic properties and reactivity of any radical intermediates formed on the aromatic ring.

| Reaction Type | Initiating Step | Intermediate | Potential Products | Influence of 3,4-Dichlorophenyl Group |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Enol, alkene, cyclobutanol | Electronic effects might influence the efficiency of hydrogen abstraction. |

| C-Cl Bond Homolysis | Excitation of the aromatic ring | Aryl radical | Dechlorinated products, cyclized products | The presence of two chlorine atoms increases the probability of this pathway. |

Computational and Theoretical Chemistry Insights into Cyclopentyl 3,4 Dichlorophenyl Ketone

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide detailed insights into electron distribution and charge transfer possibilities.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govscispace.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Such molecules are often described as "soft." Conversely, a large energy gap indicates higher stability and lower reactivity, a characteristic of "hard" molecules. For ketones, the LUMO is typically the π* antibonding orbital of the carbonyl group, with significant electron density on the carbon atom, making it the primary site for nucleophilic attack. The HOMO often involves the non-bonding lone pair electrons on the carbonyl oxygen.

In Cyclopentyl 3,4-dichlorophenyl ketone, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and increasing the electrophilicity of the carbonyl carbon. Quantum chemical calculations, often performed using Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), are used to determine these energy values precisely. researchgate.netdergipark.org.trmdpi.com

Interactive Table 1: Illustrative Frontier Molecular Orbital Properties This table presents typical data obtained from DFT calculations for aromatic ketones. The values are illustrative and not specific to this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions. dergipark.org.tr It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For this compound, key interactions would include hyperconjugation involving the C-C and C-H bonds of the cyclopentyl ring and delocalization between the lone pairs of the carbonyl oxygen and the π* orbitals of the phenyl ring and carbonyl group.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule dictates how it interacts with other molecules. Conformational analysis involves identifying the most stable arrangements (conformers) of a molecule and the energy barriers for converting between them.

For this compound, conformational flexibility arises from two main sources: the puckering of the cyclopentyl ring and the rotation around the single bond connecting the carbonyl group to the phenyl ring.

Cyclopentyl Ring Conformation: The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main puckered forms: the "envelope" and the "half-chair" conformations. These conformations minimize torsional strain. The specific preference and the energy barrier for interconversion can be determined through computational scans of the potential energy surface.

Aryl-Ketone Torsion: The orientation of the 3,4-dichlorophenyl group relative to the carbonyl group is crucial. The most stable conformer typically seeks to minimize steric hindrance between the cyclopentyl ring and the ortho-substituent on the phenyl ring (in this case, a hydrogen atom). The dihedral angle (Cyclopentyl-C-C=O) is a key parameter in these calculations. Studies on related acetophenones and benzaldehydes show that the planar conformation, where the carbonyl group is coplanar with the aromatic ring, is often favored due to π-conjugation, but steric hindrance can force the rings to twist.

Computational methods can predict the relative energies of different conformers, allowing for the determination of the most likely structure at a given temperature. Such studies are essential for understanding how the molecule's shape influences its properties and biological interactions. ebi.ac.uk

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Characterizing its geometry and energy is key to understanding reaction kinetics. For a molecule like this compound, several reactions could be modeled:

Nucleophilic Addition to the Carbonyl: This is a characteristic reaction of ketones. Modeling the approach of a nucleophile (e.g., a hydride from NaBH₄) to the carbonyl carbon allows for the calculation of the activation energy.

Enolate Formation: Abstraction of an α-hydrogen (on the cyclopentyl ring adjacent to the carbonyl) by a base can be modeled to study the formation of the corresponding enolate, a key intermediate in many organic reactions.

Photochemical Reactions: Ketones can undergo photochemical reactions like the Norrish Type II reaction, which involves intramolecular hydrogen abstraction. Computational studies can model the excited state potential energy surface to explore these pathways. rsc.org

The process involves optimizing the geometry of the proposed transition state and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the identified transition state correctly connects the reactants and products. rsc.org

Structure-Reactivity Correlations via Quantum Chemical Calculations

Quantum chemical calculations can establish quantitative structure-activity relationships (QSAR) by correlating computed molecular descriptors with observed chemical reactivity. mdpi.comresearchgate.net These descriptors are derived from the electronic structure calculations discussed in section 4.1.

For this compound, several structural features influence its reactivity:

The Carbonyl Group: The polarized C=O bond makes the carbon atom electrophilic and susceptible to nucleophilic attack.

The 3,4-Dichlorophenyl Group: The two electron-withdrawing chlorine atoms decrease the electron density on the phenyl ring and, through inductive and resonance effects, increase the partial positive charge on the carbonyl carbon. This enhances its electrophilicity and reactivity towards nucleophiles.

The Cyclopentyl Group: The moderate ring strain of the cyclopentyl group can influence the reactivity at the adjacent carbonyl carbon. Studies on similar cycloalkyl phenyl ketones have shown that cyclopentyl derivatives can be more reactive in reduction reactions compared to cyclohexyl analogs, partly due to the destabilization of the planar transition state.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative basis for these correlations.

Interactive Table 2: Key Quantum Chemical Descriptors for Reactivity This table defines common descriptors derived from quantum chemical calculations used to correlate structure with reactivity. The formulas are based on HOMO and LUMO energies.

By calculating these descriptors for a series of related molecules and comparing them with experimental reaction rates, robust structure-reactivity correlations can be developed, providing predictive power for designing new molecules with desired reactivity.

Structure Based Research on Derivatives and Analogues of Cyclopentyl 3,4 Dichlorophenyl Ketone

Design and Synthesis of Functionalized Cyclopentyl Dichlorophenyl Ketone Derivatives

The synthesis of functionalized derivatives of cyclopentyl 3,4-dichlorophenyl ketone is pivotal for exploring structure-activity relationships and developing novel chemical entities. The core structure itself is typically assembled via a Grignard reaction, where a cyclopentyl magnesium halide is reacted with a substituted benzonitrile, such as o-chlorobenzonitrile. google.com This foundational method allows for the basic architecture to be constructed, which can then be subjected to various functionalization strategies.

One key approach to derivatization involves multicomponent reactions (MCRs). For instance, novel and efficiently synthesized cyclopentene (B43876) derivatives can be created through MCRs of 1,2-allenic ketones with reagents like 4-chloroacetoacetate and malononitrile/cyanoacetate under mild, metal-free conditions. rsc.org This process involves a cascade of reactions including nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction, yielding diversely functionalized cyclopentene structures. rsc.org

Another powerful method for introducing functionality is the Stetter reaction, which facilitates the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like cyanide or a thiazolium salt. organic-chemistry.org By using a derivative of this compound as the Michael acceptor, new carbon-carbon bonds and functional groups can be introduced, leading to complex 1,4-diketone derivatives. acs.orgnih.gov These derivatives serve as versatile intermediates for synthesizing various heterocyclic compounds. acs.orgnih.gov

The table below summarizes yields for a Stetter reaction producing various 1,4-diketone derivatives, illustrating the versatility of the method for functionalization. acs.org

Furthermore, functionalization can be achieved through cascade reactions. For example, the reaction of 2-aryl-1-nitroethane derivatives with α,β-unsaturated ketones can lead to the formation of cyclopentenones. organic-chemistry.org Such strategies enable the construction of highly substituted cyclopentane (B165970) rings attached to the dichlorophenyl ketone moiety.

Investigation of Structural Variations on Reaction Outcomes and Selectivity

Structural variations in cyclopentyl dichlorophenyl ketone derivatives significantly influence reaction outcomes and selectivity. numberanalytics.com The concepts of regioselectivity and stereoselectivity are central to understanding these effects. Regioselectivity refers to the preference for a reaction to occur at one specific site over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. mdpi.comwikipedia.org

The steric and electronic properties of substituents on both the cyclopentyl ring and the dichlorophenyl ring dictate the course of many reactions. numberanalytics.combrainkart.com

Electronic Effects : Electron-donating groups on the aromatic ring can increase electron density at the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles. numberanalytics.com Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more reactive. brainkart.com

Steric Effects : The size and position of substituents can hinder the approach of reagents to the reaction center. brainkart.com The bulkiness of the cyclopentyl group itself, compared to a smaller alkyl group, can influence the stability of transition states and, consequently, the reaction rate and product distribution. brainkart.comrsc.org For example, in nucleophilic additions, the transition state resembles the crowded tetrahedral product, and bulky groups can destabilize this state, slowing the reaction. brainkart.com

In multicomponent reactions, structural changes can lead to different regioisomers. For example, when 1-phenyl allenic ketones with electron-donating groups on the phenyl ring are used, methylenecyclopentanes are formed with good selectivity instead of the corresponding cyclopentene isomers. rsc.org This highlights how electronic variations on the aryl portion of the ketone can direct the reaction pathway. rsc.org

The regioselectivity of reactions involving α,β-unsaturated ketone derivatives, such as cyclopentenones, can also be controlled. For instance, the reaction of ketoamides with cyclopentenone can be directed to the β,γ-positions to construct bicyclic lactams, demonstrating precise control over which part of the molecule reacts. researchgate.net

The following table outlines how different catalysts used in the Stetter reaction can affect the yield of the final 1,4-diketone product, demonstrating the influence of the reaction environment on the outcome. acs.org

Comparative Studies with Related Aryl Ketone Architectures (e.g., Cyclohexyl, Phenyl)

Comparing the this compound architecture with related structures, such as those containing cyclohexyl or phenyl groups in place of the cyclopentyl ring, reveals important differences in reactivity and properties. These differences are primarily rooted in steric and electronic effects.

Generally, aldehydes are more reactive toward nucleophiles than ketones. brainkart.com When comparing cyclic ketones, the reactivity is influenced by ring strain and steric hindrance. The cyclopentyl group imposes different steric constraints than a larger cyclohexyl group or a planar phenyl group. rsc.org In catalytic hydrogen transfer reductions over magnesium oxide, for example, various cyclic and aryl alkyl ketones can be effectively reduced to their corresponding alcohols, but the reaction rates and conditions can vary based on the structure. rsc.org

The electronic nature of the group attached to the carbonyl is also critical. An aryl group, like the 3,4-dichlorophenyl moiety, can participate in resonance, which affects the electrophilicity of the carbonyl carbon. numberanalytics.com A cyclopentyl group, being an alkyl group, primarily exerts an inductive electron-donating effect, which makes the carbonyl carbon less electrophilic compared to a structure where an electron-withdrawing group is present. brainkart.comlibretexts.org When comparing a cyclopentyl ketone to a phenyl ketone (where a second phenyl ring replaces the cyclopentyl), the latter undergoes reductive cleavage reactions more readily due to the electronic influence of the two aryl groups. rsc.org

The table below shows a comparison of reaction yields for a C-C bond cleavage reaction with different aryl ketone substrates, illustrating how changes in the ketone's side chain (R group) affect the outcome. nih.gov

This data demonstrates that sterically bulky groups like t-butyl and cyclohexyl can lead to lower yields compared to smaller, linear alkyl groups. nih.gov

Stereochemical Investigations and Chiral Derivatives

The synthesis of chiral, non-racemic derivatives of this compound is a significant area of research, as the stereochemistry of a molecule is often crucial for its biological activity. mdpi.com Enantioselective ketone reductions, which convert prochiral ketones into specific chiral alcohols, are a primary method for achieving this. wikipedia.org

Several strategies exist for obtaining enantiomerically pure compounds:

Chiral Resolution : This involves separating a racemic mixture into its individual enantiomers. wikipedia.org A common method is the conversion of enantiomers into diastereomeric salts using a chiral resolving agent, followed by separation (e.g., by crystallization) and removal of the chiral auxiliary. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for separating enantiomers. rsc.org

Asymmetric Synthesis : This approach aims to create a specific stereoisomer directly. This can be achieved using chiral catalysts or reagents. For example, catalytic asymmetric reduction of ketones can be performed using transition metal catalysts with chiral ligands in combination with reductants like hydrogen gas or isopropanol. wikipedia.org Oxazaborolidine catalysts are also commonly used with borane (B79455) for the enantioselective reduction of simple ketones. wikipedia.org

Chiral Building Blocks : Synthesis can start from an already enantiomerically pure precursor, or "chiral pool." This chirality is then maintained throughout the synthetic sequence to yield a chiral final product. acs.org

The construction of densely functionalized, chiral cyclopentane rings can be achieved through catalytic enantio- and diastereoselective reactions, such as double Michael additions or [3+2] cycloadditions. nih.govnih.govacs.org For example, a rhodium-catalyzed domino sequence can generate cyclopentanes with four stereocenters with very high levels of stereoselectivity. nih.gov These advanced methods allow for precise control over the three-dimensional structure of the final molecule. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Cyclopentyl 3,4 Dichlorophenyl Ketone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 3,4-dichlorophenyl ring and the aliphatic protons of the cyclopentyl group.

Aromatic Region: The 3,4-disubstitution pattern on the benzene (B151609) ring would give rise to a characteristic set of signals. The proton at C2 (H-2) would appear as a doublet, coupled to H-6. The proton at C5 (H-5) would appear as a doublet of doublets, coupled to H-6. The proton at C6 (H-6) would also be a doublet of doublets, coupled to both H-2 and H-5. Due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group, these protons are expected to resonate in the downfield region, typically between δ 7.3 and 8.0 ppm.

Aliphatic Region: The cyclopentyl protons would exhibit more complex multiplets due to spin-spin coupling between adjacent non-equivalent methylene (B1212753) groups. The single methine proton (α to the carbonyl group) would be the most deshielded of the aliphatic protons, expected around δ 3.6 ppm, likely appearing as a pentet. rsc.org The remaining methylene protons on the cyclopentyl ring would appear as overlapping multiplets further upfield, generally in the δ 1.6-2.0 ppm range. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is characteristically found far downfield, anticipated in the δ 200-207 ppm region. rsc.org

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the carbonyl group (C-1) and the two carbons bonded to chlorine atoms (C-3 and C-4) would be significantly influenced by their substituents. The remaining aromatic carbons (C-2, C-5, C-6) would appear in the typical aromatic region of δ 127-140 ppm.

Aliphatic Carbons: The cyclopentyl group would show three signals: one for the methine carbon (α to the carbonyl) around δ 51 ppm, and two for the two pairs of equivalent methylene carbons, expected between δ 26 and 30 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitive assignments. A COSY spectrum would confirm the coupling relationships between protons, particularly within the complex cyclopentyl spin system and the aromatic ring. An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Experimental ¹H and ¹³C NMR Data for (2-chlorophenyl)(cyclopentyl)methanone and Predicted Data for Cyclopentyl 3,4-dichlorophenyl ketone.

| Assignment | (2-chlorophenyl)(cyclopentyl)methanone Data rsc.org | This compound (Predicted) |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| Aromatic-H | 7.43-7.26 (m, 4H) | ~7.8 (d, 1H), ~7.6 (dd, 1H), ~7.4 (d, 1H) |

| Cyclopentyl-CH | 3.58 (p, J = 7.9 Hz, 1H) | ~3.6 (p, 1H) |

| Cyclopentyl-CH₂ | 1.94-1.56 (m, 8H) | ~1.6-2.0 (m, 8H) |

| ¹³C NMR (δ, ppm) | ||

| C=O | 206.9 | ~205 |

| Aromatic C-ipso (C-CO) | 140.4 | ~138 |

| Aromatic C-Cl | 131.2 | ~134, ~132 |

| Aromatic C-H | 130.8, 130.4, 128.6, 126.9 | ~131, ~130, ~128 |

| Cyclopentyl-CH | 51.1 | ~51 |

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₂Cl₂O), the calculated molecular weight is 243.13 g/mol .

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. The two most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as three peaks: [M]⁺ (containing two ³⁵Cl atoms) at m/z 242, [M+2]⁺ (one ³⁵Cl, one ³⁷Cl) at m/z 244, and [M+4]⁺ (two ³⁷Cl atoms) at m/z 246, with an approximate intensity ratio of 9:6:1.

The fragmentation of the molecular ion would likely proceed through several key pathways, primarily involving cleavage adjacent to the carbonyl group (α-cleavage). nist.gov

Loss of the Cyclopentyl Radical: Cleavage of the bond between the carbonyl carbon and the cyclopentyl ring would result in the loss of a cyclopentyl radical (•C₅H₉, 69 Da). This would generate a stable 3,4-dichlorobenzoyl cation at m/z 173 (for ³⁵Cl₂), which would also show the characteristic [M]⁺/[M+2]⁺/[M+4]⁺ isotopic pattern. This is often a dominant fragmentation pathway for such ketones.

Loss of the 3,4-Dichlorophenyl Radical: The alternative α-cleavage, involving the loss of the dichlorophenyl radical (•C₆H₃Cl₂, 145 Da), would produce the cyclopentylcarbonyl cation at m/z 97.

Other Fragments: Further fragmentation of the 3,4-dichlorobenzoyl cation (m/z 173) could occur via the loss of carbon monoxide (CO, 28 Da) to yield a dichlorophenyl cation at m/z 145. Fragmentation of the cyclopentyl ring itself is also possible, though these ions would likely be of lower abundance.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound.

| m/z (for ³⁵Cl₂ isotope) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 242 | Molecular Ion | [C₁₂H₁₂Cl₂O]⁺ | Exhibits [M]⁺, [M+2]⁺, [M+4]⁺ pattern |

| 173 | 3,4-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | Result of α-cleavage (loss of •C₅H₉) |

| 145 | 3,4-Dichlorophenyl cation | [C₆H₃Cl₂]⁺ | Result of loss of CO from m/z 173 |

| 97 | Cyclopentylcarbonyl cation | [C₆H₉O]⁺ | Result of α-cleavage (loss of •C₆H₃Cl₂) |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch. nist.gov

C=O Stretch: For an aromatic ketone, this band typically appears in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

C-H Stretches: Aromatic C-H stretching vibrations will produce sharp bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the cyclopentyl group will appear as strong bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-Cl Stretches: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Raman Spectroscopy: While experimental Raman data is not available, this technique would provide complementary information. The C=O stretch would also be present, though typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a very strong and sharp signal in Raman spectra, which would be a characteristic feature.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Carbonyl (C=O) Stretch | 1685 - 1665 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic CH₂ Bend | ~1465 | Medium |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Although no crystal structure has been published for this compound, an analysis would reveal several key structural features. It would confirm the connectivity of the atoms and provide precise measurements of the geometry.

Bond Parameters: Exact bond lengths and angles for the C=O group, the C-Cl bonds, and the bonds within the aromatic and cyclopentyl rings would be established. For instance, the C=O bond length is expected to be around 1.22 Å.

Intermolecular Interactions: In the solid state, molecules would pack in a specific arrangement dictated by intermolecular forces. Potential interactions include weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor. Halogen bonding (C-Cl···O or C-Cl···Cl interactions) might also play a role in stabilizing the crystal lattice, a phenomenon observed in other chlorinated organic compounds. bohrium.com The crystal structure would reveal the presence of any such interactions and describe the resulting supramolecular architecture (e.g., chains, sheets, or a 3D network).

To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction. The resulting data would allow for the determination of the unit cell parameters (dimensions and angles), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal lattice.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., triclinic, monoclinic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Highly accurate measurements of the distances between bonded atoms and the angles they form. |

| Torsion Angles | Describes the conformation of the molecule, such as the twist between the phenyl and carbonyl groups. |

| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, halogen bonds, and van der Waals contacts. |

Research Applications and Synthetic Utility of Cyclopentyl 3,4 Dichlorophenyl Ketone

Role as a Key Intermediate in Complex Organic Synthesis

Aryl ketones are recognized as attractive and versatile precursors for the synthesis of a wide array of organic compounds, particularly aromatic heterocycles which are prevalent in drug molecules and natural products. nih.govresearchgate.net The cyclopentyl 3,4-dichlorophenyl ketone scaffold is a key intermediate in the construction of complex molecular architectures, including those with significant biological activity.

The utility of closely related aryl cyclopentyl ketones is well-documented in pharmaceutical synthesis. researchgate.netorganic-chemistry.org For instance, 2-chlorophenyl cyclopentyl ketone is a critical precursor in the synthesis of ketamine, a widely used anesthetic. nih.gov This highlights the role of this class of compounds in accessing important active pharmaceutical ingredients. The reactive carbonyl group and the functionalized aromatic ring of this compound make it an ideal starting material for building complex heterocyclic systems through intramolecular cyclization or multicomponent reactions. acs.org The synthesis of six- to nine-membered benzo-fused heterocycles, for example, can be achieved through intramolecular α-arylation of ketone enolates. acs.org

Contributions to the Development of New Synthetic Methodologies

The unique structure of this compound makes it a valuable substrate for the development of new synthetic methods. Research into aryl ketones continually leads to novel transformations and more efficient synthetic routes. vensel.orgsciencedaily.com

A notable advancement is the development of a novel process for synthesizing the related precursor, 2-chlorophenyl cyclopentyl ketone, from cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.gov This demonstrates ongoing innovation in the preparation of these key intermediates. Furthermore, palladium-catalyzed redox-relay Heck reactions have been developed for the multi-carbon homologation of aryl ketones, transforming them into long-chain ketones and aldehydes by leveraging Ar-C(O) bond cleavage. nih.gov Such methodologies expand the synthetic utility of aryl ketones, allowing for their incorporation into a broader range of molecular skeletons. nih.gov

The ketone functionality itself is a handle for numerous transformations. Ketones can be converted into α,β-unsaturated ketones, which are pivotal substrates in organocatalytic reactions for producing chiral γ-nitroketones. researchgate.netresearchgate.net The development of methods for the α-functionalization of ketones, including umpolung strategies that reverse the inherent reactivity of the α-position, allows for the introduction of a wide variety of nucleophiles. acs.orgspringernature.comresearchgate.net

| Methodology | Description | Potential Application for this compound |

| Novel Precursor Synthesis | Development of new routes to aryl cyclopentyl ketones from alternative starting materials. nih.gov | More efficient and diverse pathways to the target compound. |

| Redox-Relay Heck Reaction | Palladium-catalyzed homologation of aryl ketones to form long-chain ketones and aldehydes via C-C bond cleavage. nih.gov | Transformation into more complex structures with extended carbon chains. |

| Umpolung α-Functionalization | Reversal of the polarity at the α-carbon to allow for reactions with various nucleophiles. acs.orgspringernature.com | Introduction of diverse functional groups (N, O, S, C-based) at the position adjacent to the carbonyl. |

| Heterocycle Synthesis | Use as a synthon for constructing aromatic heterocyclic rings through cyclization reactions. nih.govresearchgate.net | Synthesis of novel benzo-fused heterocycles and other complex ring systems. |

Exploration in Materials Science and Polymer Chemistry

The structural components of this compound suggest its potential utility in materials science, particularly in the synthesis of high-performance polymers. Aromatic ketones are foundational monomers for a class of materials known as poly(aryl ether ketone)s (PAEKs). vt.edudntb.gov.ua These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu

The 3,4-dichlorophenyl group is a key reactive site for polymerization. The synthesis of aromatic poly(ether ketone)s can be achieved through nickel-catalyzed coupling polymerization of aromatic dichlorides, demonstrating a viable route for incorporating such units into a polymer backbone. acs.org The cyclopentyl group can also play a crucial role in determining the final properties of a polymer. Incorporating bulky or rigid groups into the polymer backbone can significantly impact properties like the glass transition temperature (Tg). wikipedia.orgmdpi.com For example, polymers containing cyclopentyl moieties can exhibit high thermal stability. nii.ac.jp The rigid carbon backbone associated with aromatic rings and cyclic aliphatic groups can lead to polymers with excellent thermal resistance. nii.ac.jp

Aryl vinyl ketones have been used to construct aromatic-rich carbon polymer skeletons, yielding polymers with high thermal stability and solubility in common organic solvents. nii.ac.jp This indicates the potential for derivatives of this compound to be used in creating novel polymers with tailored properties.

Insights into Chemical Catalysis and Asymmetric Transformations

This compound is a prochiral molecule, meaning it can be converted into a chiral product through an asymmetric transformation. The ketone group is a prime target for catalytic asymmetric reduction to produce optically active secondary alcohols, which are valuable chiral building blocks in organic synthesis. rsc.orgnih.gov

Various catalytic systems have been developed for the highly enantioselective reduction of prochiral ketones:

Organocatalysis : Chiral organocatalysts, such as oxazaborolidines, have been extensively used for the asymmetric borane (B79455) reduction of prochiral ketones. mdpi.com Bifunctional thiourea (B124793) catalysts are also employed in asymmetric synthesis involving ketones. researchgate.netresearchgate.net

Biocatalysis : Whole-cell biocatalysts from plants and microorganisms are effective for the stereoselective reduction of ketones, offering an environmentally friendly alternative to chemical methods. nih.govmdpi.com

Transition Metal Catalysis : Chiral transition metal complexes, such as those based on ruthenium, are highly efficient for the catalytic hydrogenation and transfer hydrogenation of ketones, achieving excellent enantioselectivity. wikipedia.orgrsc.org

Beyond reduction, the α-position of the ketone can be a site for asymmetric functionalization. springernature.com Organocatalytic approaches can be used to control the stereoselective formation of new bonds at this position. bohrium.com Furthermore, cycloaddition reactions involving aryl cyclopropyl (B3062369) ketones, initiated by photocatalysis, provide pathways to highly substituted cyclopentane (B165970) ring systems, showcasing the diverse catalytic transformations available for this class of compounds. acs.orgorganic-chemistry.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthetic methods for aryl ketones, such as Friedel-Crafts acylation or Grignard reactions, often rely on harsh conditions, stoichiometric reagents, and potentially hazardous solvents, leading to significant waste generation. organic-chemistry.orgorganic-chemistry.orgnumberanalytics.com The future of synthesizing Cyclopentyl 3,4-dichlorophenyl ketone lies in the adoption of greener and more atom-economical methodologies.

Emerging research avenues include:

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrocatalysis represent powerful strategies for forming C-C bonds under mild conditions. researchgate.netresearchgate.net These methods can activate readily available precursors, such as carboxylic acids or aldehydes, avoiding the need for high-energy acylating agents. organic-chemistry.orgresearchgate.net A potential route could involve the coupling of a cyclopentyl-based radical with a derivative of 3,4-dichlorobenzene, mediated by a photocatalyst and visible light, minimizing the use of toxic reagents.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, are gaining traction for their ability to promote reactions in the solid state, drastically reducing solvent waste. organic-chemistry.org A mechanochemical acyl Suzuki-Miyaura cross-coupling could be explored for a highly chemoselective and sustainable synthesis of the target ketone from an appropriate acyl chloride and boronic acid. organic-chemistry.org

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation that maximizes atom economy. Future research could target the direct acylation of 1,2-dichlorobenzene (B45396) with a cyclopentyl carbonyl source, catalyzed by transition metals. This approach would bypass the need for pre-functionalized starting materials, simplifying the synthetic sequence.

| Synthetic Strategy | Traditional Approach (e.g., Friedel-Crafts) | Emerging Sustainable Approach | Potential Advantages |

| Reagents | Stoichiometric Lewis acids (e.g., AlCl₃), acyl chlorides | Catalytic amounts of photosensitizers or metal catalysts, renewable energy sources (light, electricity) | Reduced waste, use of less toxic reagents |

| Solvents | Often chlorinated solvents | Minimal solvent use (mechanochemistry) or greener solvents (e.g., water, ionic liquids) | Lower environmental impact, improved safety |

| Conditions | Harsh, often requiring high temperatures | Mild, often room temperature | Energy efficiency, higher functional group tolerance |

| Atom Economy | Moderate, generates significant inorganic waste | High, incorporates most atoms from reactants into the product | Increased efficiency, less waste treatment required |

Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. While classical kinetic studies provide valuable data, future investigations will employ a suite of state-of-the-art techniques to probe the synthesis of this compound in unprecedented detail. cornell.edu

Key techniques for future mechanistic studies include:

In-situ Spectroscopy: Real-time monitoring of reactions using techniques like ReactIR (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation of reactants, intermediates, products, and byproducts as the reaction progresses. numberanalytics.comnumberanalytics.commt.com This can reveal transient species that are crucial to the reaction mechanism but are missed by traditional offline analysis. mt.com For instance, in-situ FTIR could be used to track the consumption of a starting material and the formation of the ketone's carbonyl group (C=O stretch) second-by-second. mt.com

Single-Molecule Techniques: The advent of technologies like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) makes it possible to visualize and manipulate individual molecules. nih.gov These tools offer the ultimate resolution for studying reaction pathways on surfaces, providing direct insight into bond-forming and bond-breaking events. nih.gov

Advanced Mass Spectrometry: Techniques such as Time-of-Flight Mass Spectrometry can be coupled with reaction systems to detect and characterize short-lived intermediates, providing critical evidence to support or refute a proposed mechanistic pathway. nih.gov

| Technique | Information Gained | Application to Ketone Synthesis |

| In-situ FTIR/Raman | Real-time concentration profiles of key species, identification of functional group changes. numberanalytics.comnumberanalytics.com | Monitoring the rate of formation of the carbonyl group and consumption of reactants to optimize reaction time and temperature. |

| In-situ NMR | Detailed structural information on intermediates, determination of reaction kinetics. numberanalytics.comnumberanalytics.com | Identifying and characterizing transient intermediates, such as organometallic species in a cross-coupling reaction. |